molecular formula C14H14N2O2 B14927868 (2Z)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one

(2Z)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B14927868
M. Wt: 242.27 g/mol
InChI Key: BABRCLGPCUWNRA-BAQGIRSFSA-N
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Description

(Z)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and a hydroxyphenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

(Z)-3-(1-ethylpyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C14H14N2O2/c1-2-16-10-11(9-15-16)3-8-14(18)12-4-6-13(17)7-5-12/h3-10,17H,2H2,1H3/b8-3-

InChI Key

BABRCLGPCUWNRA-BAQGIRSFSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C\C(=O)C2=CC=C(C=C2)O

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE typically involves the condensation of 4-hydroxyacetophenone with 1-ethyl-4-pyrazolecarboxaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production might also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols and reduced pyrazole derivatives.

    Substitution: Various substituted phenolic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical research.

Medicine

In medicine, (Z)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE is being explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases, including cancer and inflammatory conditions.

Industry

Industrially, this compound can be used in the development of new materials and chemical products. Its reactivity and stability make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (Z)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect signaling pathways related to cell growth and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE
  • (Z)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(3-HYDROXYPHENYL)-2-PROPEN-1-ONE
  • (Z)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE

Uniqueness

What sets (Z)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE apart from similar compounds is its specific substitution pattern, which influences its chemical reactivity and biological activity

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